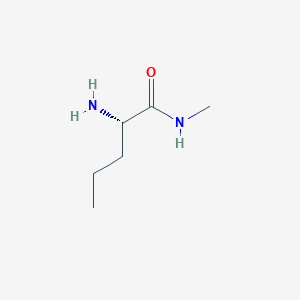
N~1~-methylnorvalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Methylnorvalinamide, also known as 2-amino-N-methylpentanamide, is a chemical compound with the molecular formula C6H14N2O. It is a derivative of norvaline, an amino acid, and is characterized by the presence of an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Methylnorvalinamide can be synthesized through a multi-step process involving the acylation of norvaline followed by methylation. One common method involves the preparation of amino acids from fatty acids by one-pot acyl chlorination and bromination, followed by ammoniation and resolution by hydrolysis .
Industrial Production Methods: While specific industrial production methods for N1-methylnorvalinamide are not widely documented, the general approach involves large-scale synthesis using similar multi-step reactions, optimized for yield and purity. The process typically includes the use of industrial reactors and purification systems to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N1-Methylnorvalinamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N~1~-Methylnorvalinamide has several applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving amino acid derivatives.
Mechanism of Action
The mechanism of action of N1-methylnorvalinamide involves its interaction with specific molecular targets, primarily through its amide and amino groups. These interactions can influence various biochemical pathways, although detailed studies on its specific targets and pathways are limited .
Comparison with Similar Compounds
Norvaline: The parent amino acid from which N1-methylnorvalinamide is derived.
N-Methylvaline: Another methylated derivative of an amino acid.
N-Methylleucine: Similar in structure but derived from leucine.
Uniqueness: N1-Methylnorvalinamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its amide group and methylation pattern differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2S)-2-amino-N-methylpentanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
NCPLOFZQPMSMOH-YFKPBYRVSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)NC)N |
Canonical SMILES |
CCCC(C(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















